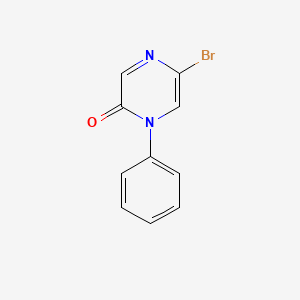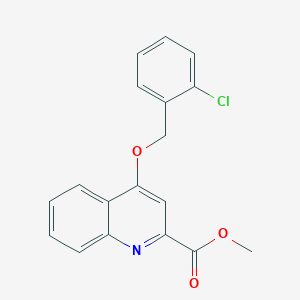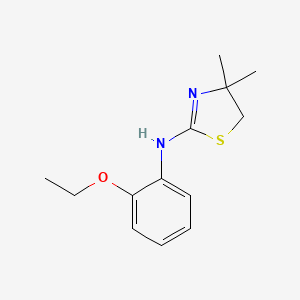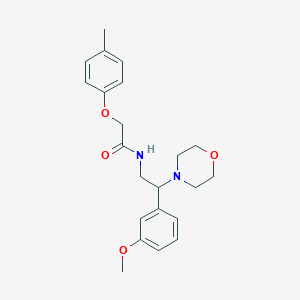
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, also known as MMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is not fully understood. However, it is believed to act through the modulation of several neurotransmitter systems in the brain, including the GABAergic and serotonergic systems. N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has been shown to enhance GABAergic neurotransmission and inhibit the reuptake of serotonin, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, leading to its anti-inflammatory effects. Additionally, N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is its high potency and selectivity, making it a valuable tool for studying the role of specific neurotransmitter systems in various physiological and pathological conditions. However, one of the major limitations of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide. One potential direction is the development of new painkillers based on the structure of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide and its potential applications in the treatment of various neurological and psychiatric disorders. Furthermore, research is needed to develop new formulations of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide with improved solubility and bioavailability.
Synthesis Methods
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with morpholine, followed by the reaction of the resulting product with p-tolyl chloride and acetic anhydride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. Additionally, N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17-6-8-19(9-7-17)28-16-22(25)23-15-21(24-10-12-27-13-11-24)18-4-3-5-20(14-18)26-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOSAUJZMHXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


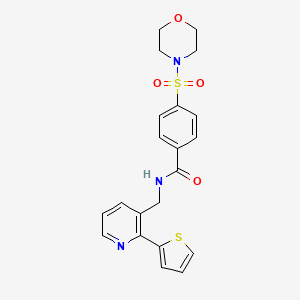
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylpentanoic acid](/img/structure/B2905253.png)
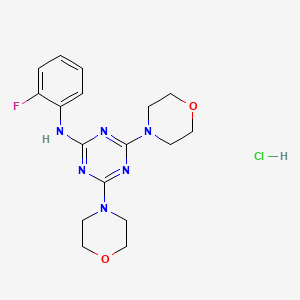

![(E)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2905258.png)
![2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide](/img/structure/B2905259.png)


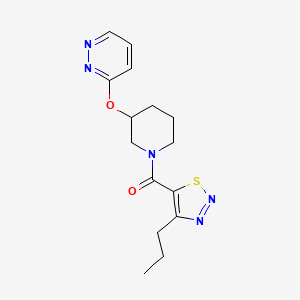
![2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2905266.png)
